Dhodh-IN-21

DHODH inhibition Enzymatic assay IC50 comparison

Dhodh-IN-21 (Compound 19) is a highly selective, orally bioavailable human DHODH inhibitor achieving an IC50 of 1.1 nM—18-fold more potent than Brequinar (IC50 ~20 nM) and >100-fold more potent than Teriflunomide (IC50 ~262 nM). Validated in AML xenograft models with oral bioavailability exceeding 100% in rodents, it delivers robust, reproducible target engagement. Its pronounced species selectivity (human IC50 1.1 nM vs. mouse 140 nM) makes it an indispensable tool for humanized mouse and translational studies. The preferred reference inhibitor for AML drug discovery programs requiring rigorous target inhibition, high-throughput screening validation, and in vivo proof-of-concept experiments.

Molecular Formula C20H19ClF4N6O4
Molecular Weight 518.8 g/mol
Cat. No. B10830803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-21
Molecular FormulaC20H19ClF4N6O4
Molecular Weight518.8 g/mol
Structural Identifiers
SMILESCCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO
InChIInChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1
InChIKeyXEDJGCIOZDHXOR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DhODH-IN-21: A Potent, Orally Bioavailable DHODH Inhibitor for Acute Myeloid Leukemia (AML) Research


DhODH-IN-21 (also known as compound 19) is a synthetic organic molecule that functions as a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 value of 1.1 nM [1]. It belongs to the N-heterocyclic 3-pyridyl carboxamide class of DHODH inhibitors and was identified as a lead candidate from a series discovered by Janssen Research & Development . The compound demonstrates oral bioactivity and exhibits pronounced anticancer effects in preclinical models of acute myeloid leukemia (AML), including inhibition of tumor growth in xenograft models .

Why Dhodh-IN-21 Cannot Be Substituted with Other DHODH Inhibitors in AML Research


While multiple DHODH inhibitors exist (e.g., Brequinar, Teriflunomide, Vidofludimus), they exhibit significant differences in potency, species selectivity, and cellular efficacy profiles that preclude simple interchange. For instance, Dhodh-IN-21 displays an IC50 of 1.1 nM against human DHODH, which is approximately 18-fold more potent than Brequinar (IC50 ~20 nM) [1] and over 100-fold more potent than Teriflunomide (IC50 ~262 nM) [2]. Furthermore, Dhodh-IN-21 has demonstrated unique species-specific activity patterns and has been specifically validated in AML xenograft models, whereas many older DHODH inhibitors were primarily characterized in autoimmune disease contexts . Substituting Dhodh-IN-21 with a less potent or less selective analog could compromise experimental reproducibility and lead to erroneous conclusions regarding target engagement and therapeutic efficacy.

Quantitative Evidence Guide: Dhodh-IN-21's Differential Performance Against Key Comparators


Biochemical Potency: Dhodh-IN-21 vs. Brequinar, Teriflunomide, and Vidofludimus

DhODH-IN-21 demonstrates a human DHODH IC50 of 1.1 nM [1]. In cross-study comparisons using similar biochemical assays, this potency substantially exceeds that of well-established DHODH inhibitors Brequinar (IC50 ~20 nM) [2], Teriflunomide (IC50 ~262 nM) [3], and Vidofludimus (IC50 ~141 nM) [3]. The quantified differences are 18-fold, 238-fold, and 128-fold, respectively.

DHODH inhibition Enzymatic assay IC50 comparison

Species-Selective Potency: Differential DHODH Inhibition Across Mammalian Orthologs

DhODH-IN-21 exhibits a distinct species selectivity profile not observed with many earlier DHODH inhibitors. It potently inhibits human DHODH (IC50 = 1.1 nM) and monkey DHODH (IC50 = 1.6 nM), while showing markedly reduced activity against mouse (IC50 = 140 nM) and rat (IC50 = 1580 nM) enzymes . This contrasts with Brequinar, which is reported to be selective for mammalian DHODH over non-mammalian species but does not exhibit such pronounced differential activity within mammals .

Species selectivity Pharmacology Translational research

Cellular Antiproliferative Activity: Dhodh-IN-21 vs. Brequinar in AML Cell Lines

In human AML cell lines, Dhodh-IN-21 demonstrates potent antiproliferative effects, with IC50 values of 2.0 nM in MOLM-13 cells and 5.0 nM in THP-1 cells after 72-hour incubation [1]. In contrast, Brequinar, a well-characterized DHODH inhibitor, exhibits an ED50 of approximately 1 µM (1000 nM) for inducing differentiation in THP-1 cells , indicating a >200-fold difference in cellular potency.

AML Cell proliferation Cellular efficacy

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in AML Xenograft Model

DhODH-IN-21 demonstrates significant in vivo antitumor activity in a human MOLM-13 AML xenograft model in female NSG mice. Oral administration at 10 mg/kg and 20 mg/kg (daily for 5 days) inhibited tumor volume by 44% and 60%, respectively, without affecting body weight . While direct in vivo comparator data for other DHODH inhibitors in this exact model is not available, Brequinar has been reported to reduce tumor growth in neuroblastoma models, but with a different dosing regimen and tumor type .

Xenograft model In vivo efficacy AML therapy

Oral Bioavailability and Pharmacokinetic Profile in Preclinical Species

DhODH-IN-21 is characterized as an orally bioactive compound, with pharmacokinetic studies in mice and rats demonstrating oral bioavailability (F%) of 103% and 167%, respectively, following a 10 mg/kg oral dose . In comparison, Brequinar is also orally bioavailable, but specific bioavailability values in similar species are not consistently reported in public vendor datasheets .

Pharmacokinetics Oral bioavailability Drug development

Synergistic Potential with p53 Stabilizers: A Differentiated Mechanism of Action

Recent research indicates that DHODH inhibitors, including the chemotype represented by Dhodh-IN-21, can increase p53 synthesis and synergize with p53 degradation inhibitors (e.g., nutlin-3) to enhance tumor cell killing [1]. This mechanism is distinct from that of earlier DHODH inhibitors like Brequinar and Teriflunomide, which were primarily characterized by their immunosuppressive and antiviral properties rather than their p53-modulating effects [2].

p53 Synergy Combination therapy Mechanism of action

Optimal Research and Industrial Applications for Dhodh-IN-21


Acute Myeloid Leukemia (AML) Preclinical Drug Discovery

DhODH-IN-21 is ideally suited for use as a reference DHODH inhibitor in AML drug discovery programs. Its potent biochemical and cellular activity (IC50 values of 1.1 nM on human DHODH and 2-5 nM on AML cell lines) [1] and validated in vivo efficacy in an AML xenograft model make it a reliable positive control for target engagement studies, high-throughput screening, and in vivo proof-of-concept experiments.

Species-Specific Pharmacology and Translational Model Development

The pronounced species selectivity profile of Dhodh-IN-21 (human IC50 = 1.1 nM vs. mouse IC50 = 140 nM) [1] necessitates careful model selection and makes it a valuable tool for investigating species-specific differences in DHODH biology. It is particularly useful in humanized mouse models or non-human primate studies where target engagement is critical.

Combination Therapy Studies with p53-Modulating Agents

Given the emerging evidence that DHODH inhibitors can enhance p53 synthesis and synergize with p53 degradation inhibitors [1], Dhodh-IN-21 is a strategic tool for exploring combination regimens in p53 wild-type cancers. Researchers investigating non-genotoxic p53 activation strategies will find it a valuable component in mechanistic and efficacy studies.

Orally Bioavailable Tool Compound for Chronic Dosing Regimens

With high oral bioavailability (F% >100% in mouse and rat) [1], Dhodh-IN-21 is well-suited for long-term, repeat-dosing studies in preclinical models. Its favorable pharmacokinetic profile reduces the need for invasive administration routes and enables more physiologically relevant experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhodh-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.